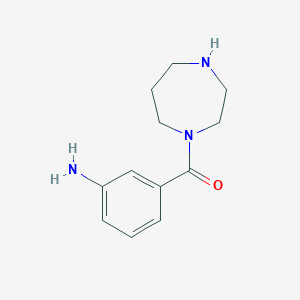

3-(1,4-Diazepane-1-carbonyl)aniline

Overview

Description

“3-(1,4-Diazepane-1-carbonyl)aniline”, also known as DAC, is an organic compound with the chemical formula C12H17N3O . The DAC molecule has a unique seven-membered ring that contains an amide group and an aniline moiety.

Molecular Structure Analysis

The molecular structure of “this compound” consists of a seven-membered ring that contains an amide group and an aniline moiety. The molecular weight is 219.28 g/mol .

Physical and Chemical Properties Analysis

“this compound” is a powder at room temperature . The InChI code is 1S/C12H17N3O/c13-11-4-1-3-10(9-11)12(16)15-7-2-5-14-6-8-15/h1,3-4,9,14H,2,5-8,13H2 .

Scientific Research Applications

Stereoselective Synthesis of 1,4-Diazepane Derivatives

A notable application of 1,4-diazepane derivatives, which are structurally related to 3-(1,4-Diazepane-1-carbonyl)aniline, is in the field of organic synthesis. Sotoca et al. (2009) described a multicomponent reaction for the direct stereoselective synthesis of 1,4-diazepane derivatives. This process involved the use of 1,3-dicarbonyls, 1,2-diamines, and aromatic aldehydes, emphasizing the efficiency and user-friendliness of this solvent- and catalyst-free procedure (Sotoca et al., 2009).

Synthesis of Diazepane or Diazocane Systems

Banfi et al. (2007) explored a two-step approach to synthesize diazepane or diazocane systems. This process combined a Ugi multicomponent reaction with an intramolecular SN2 reaction. The research resulted in the efficient production of 1-sulfonyl tetrahydrobenzo[e]-1,4-diazepin-1-ones and aliphatic 1-sulfonyl 1,4-diazepan-5-ones, showcasing the potential for creating diverse diazepane-based structures (Banfi et al., 2007).

Synthesis of Rho–Kinase Inhibitor Intermediate

Gomi et al. (2012) developed a practical synthesis method for (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, which is a key intermediate of the Rho–kinase inhibitor K-115. This study demonstrated the importance of 1,4-diazepane derivatives in pharmaceutical synthesis, particularly for large-scale production (Gomi et al., 2012).

Mimicry of γ-Turns in Peptides

In 2015, Doerr and Lubell investigated diazepinone analogues as γ-turn mimics. They synthesized various 1,4-benzodiazepin-2-ones and pyrrolo[1,2-d][1,4]benzodiazepin-6-ones from 1-(2-aminophenyl)pent-4-en-1-one. This research highlights the application of diazepane derivatives in mimicking structural features of peptides, which could have implications in drug design (Doerr & Lubell, 2015).

Multicomponent Synthesis of Unique Diazepines

Kysil et al. (2009) developed an isocyanide-based multicomponent reaction for the efficient synthesis of 1,4-diazepine-2-amines. This research shows the versatility and adaptability of 1,4-diazepane derivatives in organic synthesis, particularly for creating unique diazepine structures (Kysil et al., 2009).

Properties

IUPAC Name |

(3-aminophenyl)-(1,4-diazepan-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c13-11-4-1-3-10(9-11)12(16)15-7-2-5-14-6-8-15/h1,3-4,9,14H,2,5-8,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYKQAQJVSHGVHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C(=O)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'-(Tert-butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-5-ylboronic acid](/img/structure/B1452113.png)

![[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B1452117.png)

![3-{[(3-Chlorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1452127.png)

![1-[2-(4-Methoxyphenyl)ethyl]imidazolidine-2,4,5-trione](/img/structure/B1452130.png)

![2-chloro-N-[5-chloro-2-(4-methylphenoxy)phenyl]acetamide](/img/structure/B1452134.png)